N,N-dimethyl-4-(piperidin-4-yl)benzamide is a synthetic compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents. The compound's IUPAC name reflects its structural components, which include a benzamide moiety and a piperidine ring.
N,N-dimethyl-4-(piperidin-4-yl)benzamide is classified as an organic compound, specifically a benzamide derivative. It is often sourced from chemical suppliers and databases such as PubChem, where it is cataloged for research purposes. Its unique structure positions it within the broader category of piperidine-containing compounds, which are known for varied biological activities.
The synthesis of N,N-dimethyl-4-(piperidin-4-yl)benzamide can be achieved through several methods, typically involving the reaction of piperidine derivatives with appropriate benzoyl chlorides or anhydrides.
The molecular structure of N,N-dimethyl-4-(piperidin-4-yl)benzamide features:
The compound's structural representation can be described using various notations:
N,N-dimethyl-4-(piperidin-4-yl)benzamide can participate in various chemical reactions typical for amides and aromatic compounds:
The mechanism of action for N,N-dimethyl-4-(piperidin-4-yl)benzamide has been explored in various studies focusing on its biological effects:
Relevant data on melting point, boiling point, and specific heat capacities are often determined experimentally during characterization studies but are not universally reported for all batches .
N,N-dimethyl-4-(piperidin-4-yl)benzamide has several scientific uses:
The benzamide-piperidine motif is extensively explored for G-protein-coupled receptor (GPCR) modulation, particularly opioid receptors. N,N-dimethyl-4-(piperidin-4-yl)benzamide shares core structural homology with clinical-stage δ-opioid receptor (DOR) agonists, where strategic substitutions on the piperidine nitrogen (N-R2), aryl group (R1), and amide (R3) critically influence receptor affinity, subtype selectivity, and pharmacokinetic properties [6].
Key Structural Determinants for DOR Activity:
Table 1: Structural and Activity Comparison of Select Piperidine-Based δ-Opioid Receptor Agonists
Compound | R1 | R2 (N-Substituent) | DOR Ki (nM) | MOR Selectivity (DOR/MOR) | Clinical Phase |
---|---|---|---|---|---|
N,N-dimethyl-4-(piperidin-4-yl)benzamide | H | N,N-dimethylamide | Not reported | Not reported | Preclinical |
ADL5747 | F | Methyl | 0.82 | 50-fold | Phase II (terminated) |
ADL5859 | CN | Allyl | 0.76 | >100-fold | Phase II (terminated) |
Compound 20 [6] | OCH₃ | Cyclopropylmethyl | 0.15 | >500-fold | Candidate selection |
Compound 24 [6] | Cl | CH₂C≡CH | 0.09 | >1000-fold | Candidate selection |
Clinical candidates ADL5747 and ADL5859 exemplify optimized analogs within this chemical class. Despite promising preclinical analgesia and antidepressant-like effects, both failed Phase II trials due to insufficient efficacy in pain reduction, highlighting challenges in translating DOR agonist pharmacology to humans [10]. Recent efforts focus on biased agonists (e.g., NIH 11082) selectively engaging G-protein over β-arrestin pathways to enhance therapeutic windows [10].
Nitrogen-based heterocycles dominate pharmaceutical libraries, constituting ~75% of FDA-approved drugs. N,N-dimethyl-4-(piperidin-4-yl)benzamide epitomizes this trend, integrating two privileged pharmacophores: the piperidine ring and the N,N-dimethylbenzamide group [3] .
Functional Contributions in Drug Discovery:
Table 2: Synthetic Routes to Access 4-(Piperidin-4-yl)benzamide Scaffolds
Method | Starting Material | Key Steps | Advantages | Reference |
---|---|---|---|---|
Weinreb-Ketone Synthesis | tert-Butyl 4-(N-methoxy-N-methylcarbamoyl)piperidine-1-carboxylate | Grignard addition; Deprotection | High purity; Tolerates sensitive functional groups | [9] |
Friedel-Crafts Acylation | N-Acetyl isonipecotic acid | Acyl chloride formation; AlCl₃-mediated acylation | Direct; Scalable for unsubstituted aryl rings | [9] |
Ester Hydrolysis/Amidation | Ethyl isonipecotate | Benzoylation; Ester hydrolysis; Amide coupling | Flexible benzamide diversification | [5] [9] |
Direct Amidation | 4-(Piperidin-4-yl)aniline | Benzoyl chloride condensation | Single-step; Commercial precursor | [5] |
Heterocycle-focused libraries leverage this scaffold’s synthetic tractability. For instance, N-Boc-protected intermediates enable parallel synthesis of N-alkylated analogs for high-throughput screening against kinase, protease, or GPCR targets [9]. The symmetry plane in the benzoylpiperidine core eliminates chirality concerns, simplifying manufacturing and SAR interpretation [9]. In oncology, similar fragments underpin hypoxia-targeting agents, demonstrating the scaffold’s adaptability across therapeutic areas [5] .
Table 3: Representative Piperidine-Containing Drugs and Their Targets
Drug Name | Therapeutic Area | Core Structure | Primary Target |
---|---|---|---|
Haloperidol | Antipsychotic | 4-(4-Chlorophenyl)-4-hydroxypiperidine | D2 dopamine receptor |
Imatinib | Anticancer | N-Methylpiperazine | Bcr-Abl kinase |
Sitagliptin | Antidiabetic | Trifluorophenyl piperazine | DPP-4 enzyme |
N,N-dimethyl-4-(piperidin-4-yl)benzamide analogs | Under investigation | 4-(Piperidin-4-yl)benzamide | δ-Opioid receptor; HIF-1 |
Concluding Remarks
N,N-dimethyl-4-(piperidin-4-yl)benzamide exemplifies rational scaffold design in modern medicinal chemistry. Its integration of a metabolically stable tertiary amide with a versatile piperidine anchor positions it as a valuable template for probing diverse biological targets—particularly within GPCR modulation and oncology pathways. While clinical translation of DOR agonists remains challenging, ongoing research into biased signaling and scaffold diversification may unlock the therapeutic potential of this pharmacophore. Future directions include leveraging structural insights for allosteric modulator development and nanoparticle-enabled delivery to enhance target selectivity [9] [10].
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4